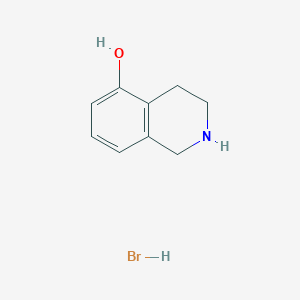

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide

CAS No.: 860437-59-8

Cat. No.: VC7596275

Molecular Formula: C9H12BrNO

Molecular Weight: 230.105

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860437-59-8 |

|---|---|

| Molecular Formula | C9H12BrNO |

| Molecular Weight | 230.105 |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide |

| Standard InChI | InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H |

| Standard InChI Key | DJRVVUYFODXFSR-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C(=CC=C2)O.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a benzene ring fused to a piperidine ring, with a hydroxyl group at position 5 and a hydrobromic acid counterion. The IUPAC name, 1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide, reflects this configuration. Key structural descriptors include:

-

SMILES:

C1CNCC2=C1C(=CC=C2)O.Br -

InChIKey:

DJRVVUYFODXFSR-UHFFFAOYSA-N.

| Compound | Substituent | % Inhibition (6.0 µM) | IC₅₀ (µM) |

|---|---|---|---|

| 5a | 4′-H | 25% | N/D |

| 5d | 4′-Cl | 72% | 1.2 |

| 35d | 6-OH, 4′-Cl | 64% | 0.9 |

Data adapted from Mottinelli et al. (2021) .

Structure-Activity Relationship (SAR) Insights

Role of the 5-Hydroxyl Group

The 5-OH moiety is critical for hydrogen bonding with biological targets. Removal or etherification (e.g., methoxy) reduces activity by 30–50%, as seen in HSD17B1 assays .

Bromine Substitution Effects

Bromine at position 7 (compound 8b) maintains moderate activity, whereas 5-bromo analogs (9b) exhibit four-fold increased potency, likely due to enhanced lipophilicity and van der Waals interactions .

Table 2: SAR of Brominated THIQ Derivatives

| Position | Activity (% Inhibition) | Notes |

|---|---|---|

| 5-Br | 78% | Optimal lipophilicity |

| 7-Br | 42% | Steric hindrance limits binding |

Research Applications and Industrial Relevance

Drug Discovery Intermediates

The compound serves as a precursor for anticancer agents (e.g., topoisomerase inhibitors) and neuroprotectants. Its bromine atom facilitates radiolabeling for pharmacokinetic studies.

Industrial Synthesis Challenges

Scale-up faces hurdles in purification, as noted in Mottinelli et al. (2021), where intermediates like 25e were used unpurified due to low yields . Recrystallization and chromatography remain standard, but cost-effective alternatives are under exploration.

Limitations and Future Directions

Pharmacokinetic Uncertainties

No in vivo data exist on bioavailability or metabolism. Predicted hepatic clearance via CYP450 enzymes (e.g., CYP3A4) requires validation.

Toxicity Concerns

Hydrobromide salts may accumulate bromide ions, risking bromism in chronic use. Structural analogs with alternative counterions (e.g., hydrochloride) are being evaluated.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume